Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 103606-72-0
VCID: VC20741956
InChI: InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3
SMILES: COC(=O)C1=CC=CC=C1C#CCO
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate

CAS No.: 103606-72-0

Cat. No.: VC20741956

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate - 103606-72-0

CAS No. 103606-72-0
Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name methyl 2-(3-hydroxyprop-1-ynyl)benzoate
Standard InChI InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3
Standard InChI Key YSEORDDJWGLYRL-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1C#CCO
Canonical SMILES COC(=O)C1=CC=CC=C1C#CCO

Chemical Identity and Structural Characteristics

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is an aromatic compound characterized by a methyl benzoate core with a 3-hydroxyprop-1-yn-1-yl substituent at the ortho position of the benzene ring. The molecular structure features three key functional groups: a methyl ester group, an alkyne (triple bond) linkage, and a terminal hydroxyl group. This combination of functional groups creates a versatile chemical scaffold with unique reactivity patterns.

Structural Representation

The compound comprises a benzene ring with a methyl carboxylate group (-COOCH₃) and a hydroxypropynyl group (-C≡C-CH₂OH) attached to adjacent carbon atoms. The triple bond in the hydroxypropynyl group creates a linear geometry that positions the hydroxyl group away from the aromatic ring, potentially enabling it to participate in hydrogen bonding interactions without significant steric hindrance from the aromatic system .

Chemical Composition and Molecular Identity

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is precisely defined by several chemical identifiers that establish its unique chemical identity within chemical databases and literature. These identifiers ensure proper recognition and distinction from structurally similar compounds.

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
CAS Registry Number103606-72-0
PubChem CID4321316
IUPAC Namemethyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
InChIKeyYSEORDDJWGLYRL-UHFFFAOYSA-N

The compound was initially registered in chemical databases in 2005, with the most recent update recorded in March 2025, indicating ongoing interest in this chemical entity .

Chemical Reactivity and Functional Group Analysis

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate contains three reactive functional groups that significantly influence its chemical behavior and potential applications.

Ester Functionality

The methyl ester group can undergo typical ester reactions including:

  • Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid

  • Transesterification with different alcohols to modify the ester moiety

  • Reduction to form the corresponding alcohol derivative

  • Amidation reactions to form amide derivatives

Alkyne Functionality

The internal alkyne linkage provides several reaction possibilities:

  • Catalytic hydrogenation to produce the corresponding alkene or alkane derivatives

  • Click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions

  • Sonogashira coupling for carbon-carbon bond formation

  • Hydration reactions to form carbonyl compounds

Hydroxyl Group Reactivity

The primary alcohol function offers additional reactive possibilities:

  • Oxidation to the corresponding aldehyde or carboxylic acid

  • Esterification to form various ester derivatives

  • Etherification for the introduction of different alkyl or aryl groups

  • Conversion to leaving groups (e.g., tosylates or mesylates) for subsequent substitution reactions

Structural Isomers and Related Compounds

Positional Isomers

Several structural isomers of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate share the same molecular formula (C₁₁H₁₀O₃) but differ in the arrangement of atoms:

  • Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (CAS: 61266-36-2) - A para-substituted isomer where the hydroxypropynyl group is at position 4 of the benzene ring .

  • Methyl 3-(prop-2-yn-1-yloxy)benzoate (CAS: 160893-68-5) - A structural isomer with an ether linkage rather than a direct carbon-carbon bond between the aromatic ring and the propynyl group .

These isomers illustrate the structural diversity possible within the same molecular formula, with each variant likely exhibiting distinct chemical and physical properties due to the different spatial arrangements of functional groups.

Comparative Properties

CompoundCAS NumberPubChem CIDKey Structural Feature
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate103606-72-04321316Ortho-substituted benzoate with terminal alkynol
Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate61266-36-24448596Para-substituted benzoate with terminal alkynol
Methyl 3-(prop-2-yn-1-yloxy)benzoate160893-68-557437182Meta-substituted benzoate with propargyl ether linkage

The positional isomers likely exhibit different reactivity patterns and physical properties due to variations in steric and electronic effects. For example, the ortho-isomer may show intramolecular hydrogen bonding possibilities that are absent in the para-isomer.

Applications and Research Significance

Related Research Context

The presence of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate in research literature suggests its relevance in synthetic methodology development. The related literature indicates applications in trifluoromethylation reactions and other transition-metal catalyzed transformations . Similar hydroxypropynyl-substituted aromatic compounds have been investigated in the context of:

  • Development of novel synthetic methodologies

  • Preparation of pharmaceutically relevant scaffolds

  • Design of materials with specific electronic or optical properties

Identification and Analytical Considerations

Spectroscopic Identification

Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate can be identified using various spectroscopic methods:

  • Mass spectrometry would show a molecular ion peak at m/z 190, corresponding to its molecular weight

  • NMR spectroscopy would reveal the characteristic signals of the aromatic, methyl ester, methylene, and hydroxyl protons

  • Infrared spectroscopy would show distinctive bands for the C≡C, C=O, and O-H stretching vibrations

Chromatographic Analysis

Chromatographic techniques suitable for analyzing this compound include:

  • High-performance liquid chromatography (HPLC) with UV detection

  • Gas chromatography, possibly after derivatization of the hydroxyl group

  • Thin-layer chromatography with appropriate visualization reagents

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator